molecular formula C19H17N3O3 B10992054 4-({[2-(Pyridin-4-yl)quinolin-4-yl]carbonyl}amino)butanoic acid

4-({[2-(Pyridin-4-yl)quinolin-4-yl]carbonyl}amino)butanoic acid

Cat. No.: B10992054
M. Wt: 335.4 g/mol
InChI Key: IAFCDMFCIALAPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({[2-(Pyridin-4-yl)quinolin-4-yl]carbonyl}amino)butanoic acid is a complex organic compound featuring a quinoline and pyridine moiety linked through a carbonyl group to a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[2-(Pyridin-4-yl)quinolin-4-yl]carbonyl}amino)butanoic acid typically involves multi-step organic reactions One common method starts with the preparation of the quinoline and pyridine intermediates, which are then coupled through a carbonylation reaction

    Preparation of Intermediates: The quinoline and pyridine intermediates can be synthesized through various methods, including cyclization reactions and functional group transformations.

    Coupling Reaction: The intermediates are coupled using a carbonylation reaction, often facilitated by a palladium catalyst under an inert atmosphere.

    Amidation: The final step involves the reaction of the coupled product with butanoic acid or its derivatives under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-({[2-(Pyridin-4-yl)quinolin-4-yl]carbonyl}amino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the quinoline or pyridine rings, potentially forming N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while nucleophilic substitutions may use reagents like sodium methoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-({[2-(Pyridin-4-yl)quinolin-4-yl]carbonyl}amino)butanoic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.

    Industry: It may be used in the production of advanced materials with unique properties, such as light-emitting diodes (LEDs) or organic semiconductors.

Mechanism of Action

The mechanism by which 4-({[2-(Pyridin-4-yl)quinolin-4-yl]carbonyl}amino)butanoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline and pyridine moieties can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Quinolinecarboxylic acid: Shares the quinoline core but lacks the pyridine and butanoic acid moieties.

    Pyridine-4-carboxylic acid: Contains the pyridine ring but not the quinoline or butanoic acid components.

    Nicotinic acid: A simpler pyridine derivative with a carboxylic acid group.

Uniqueness

4-({[2-(Pyridin-4-yl)quinolin-4-yl]carbonyl}amino)butanoic acid is unique due to its combination of quinoline, pyridine, and butanoic acid functionalities

Properties

Molecular Formula

C19H17N3O3

Molecular Weight

335.4 g/mol

IUPAC Name

4-[(2-pyridin-4-ylquinoline-4-carbonyl)amino]butanoic acid

InChI

InChI=1S/C19H17N3O3/c23-18(24)6-3-9-21-19(25)15-12-17(13-7-10-20-11-8-13)22-16-5-2-1-4-14(15)16/h1-2,4-5,7-8,10-12H,3,6,9H2,(H,21,25)(H,23,24)

InChI Key

IAFCDMFCIALAPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)NCCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.